Hexamidine Dihydrochloride
Overview
Description
Hexamidine Dihydrochloride is an aromatic diamidine compound known for its potent antimicrobial properties. It was first synthesized and patented by May & Baker Limited in 1939 for its trypanocidal activity . Over the years, it has found applications in various fields, including medicine and cosmetics, due to its biocidal and enzyme inhibition properties .
Preparation Methods
Hexamidine Dihydrochloride is synthesized through a series of chemical reactions involving the addition of hydrochloric acid to hexamidine . The process typically involves:
Step 1: Synthesis of hexamidine base.
Step 2: Addition of hydrochloric acid to form the dihydrochloride salt.
Reaction Conditions: The reactions are carried out under controlled temperature and pH conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Hexamidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify its structure, potentially altering its antimicrobial properties.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions: These reactions often involve reagents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Hexamidine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in studies involving enzyme inhibition and antimicrobial activity.
Mechanism of Action
The exact mechanism of action of Hexamidine Dihydrochloride is not fully understood. it is believed to involve binding to the negatively charged lipid membranes of pathogens, leading to disruption of their cell walls and membranes . This action is similar to that of quaternary ammonium compounds. Additionally, it has been shown to inhibit various enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Hexamidine Dihydrochloride is often compared with other diamidine compounds, such as:
Propamidine: Another diamidine with similar antimicrobial properties but shorter molecular structure.
Pentamidine: Used primarily for its antiprotozoal activity.
Properties
IUPAC Name |
4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMYFHPQQKVKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531585 | |
Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50357-46-5 | |
Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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